Cas no 950191-45-4 (2,2,3,3,3-Pentafluoropropyl butyrate)

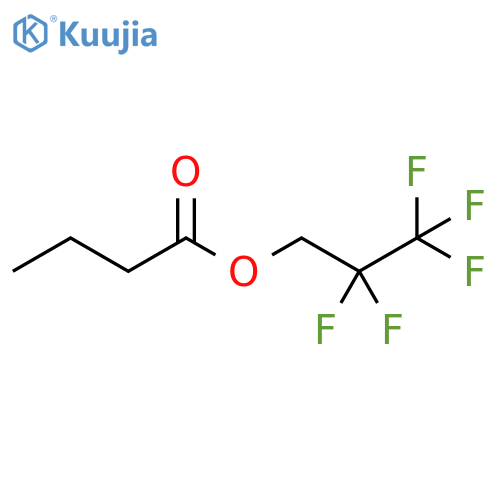

950191-45-4 structure

商品名:2,2,3,3,3-Pentafluoropropyl butyrate

CAS番号:950191-45-4

MF:C7H9F5O2

メガワット:220.137180089951

MDL:MFCD22123979

CID:4666963

2,2,3,3,3-Pentafluoropropyl butyrate 化学的及び物理的性質

名前と識別子

-

- 2,2,3,3,3-Pentafluoropropylbutyrate

- 2,2,3,3,3-pentafluoropropyl butanoate

- 2,2,3,3,3-Pentafluoropropyl butyrate

-

- MDL: MFCD22123979

- インチ: 1S/C7H9F5O2/c1-2-3-5(13)14-4-6(8,9)7(10,11)12/h2-4H2,1H3

- InChIKey: YMWPJMPKVSDHLD-UHFFFAOYSA-N

- ほほえんだ: C(OCC(F)(F)C(F)(F)F)(=O)CCC

2,2,3,3,3-Pentafluoropropyl butyrate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P273613-50mg |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 50mg |

$ 50.00 | 2022-06-03 | ||

| Apollo Scientific | PC450190-1g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 1g |

£68.00 | 2023-09-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1576390-1g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 98% | 1g |

¥782.00 | 2024-04-24 | |

| abcr | AB358477-1g |

2,2,3,3,3-Pentafluoropropyl butyrate; . |

950191-45-4 | 1g |

€161.00 | 2024-04-15 | ||

| 1PlusChem | 1P01FHI4-5g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 5g |

$328.00 | 2023-12-16 | ||

| Ambeed | A906699-1g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 97% | 1g |

$83.0 | 2024-04-15 | |

| abcr | AB358477-5 g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 5g |

€713.50 | 2023-03-20 | ||

| 1PlusChem | 1P01FHI4-1g |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 1g |

$133.00 | 2024-04-19 | ||

| TRC | P273613-100mg |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 100mg |

$ 70.00 | 2022-06-03 | ||

| TRC | P273613-500mg |

2,2,3,3,3-Pentafluoropropyl butyrate |

950191-45-4 | 500mg |

$ 230.00 | 2022-06-03 |

2,2,3,3,3-Pentafluoropropyl butyrate 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

950191-45-4 (2,2,3,3,3-Pentafluoropropyl butyrate) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量